molecular formula C17H36N2S B3025610 1,3-Dioctyl-2-thiourea CAS No. 34853-57-1

1,3-Dioctyl-2-thiourea

Cat. No.: B3025610
CAS No.: 34853-57-1
M. Wt: 300.5 g/mol
InChI Key: RNGRBOULPSEYNL-UHFFFAOYSA-N
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Description

1,3-Dioctyl-2-thiourea (CAS 34853-57-1) is a thiourea derivative with the molecular formula C₁₇H₃₆N₂S and a molecular weight of 300.55 g/mol . It is characterized by two octyl (C₈H₁₇) groups attached to the nitrogen atoms of the thiourea core. This compound is a colorless solid with high solubility in organic solvents, making it suitable for applications in catalysis, materials science, and metal ion complexation. Its primary roles include acting as a complexing agent for transition metals and serving as a precursor in sensor development .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dioctyl-2-thiourea can be synthesized through a condensation reaction between octylamine and carbon disulfide in an aqueous medium. This method allows for the efficient synthesis of symmetrical and unsymmetrical substituted thiourea derivatives . The reaction typically proceeds smoothly with aliphatic primary amines, resulting in various di- and trisubstituted thiourea derivatives.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

1,3-Dioctyl-2-thiourea undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of sulfoxides or sulfones.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in the formation of thiols or other reduced sulfur compounds.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and alkylating agents like methyl iodide. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiourea derivatives. These products have diverse applications in different fields, including pharmaceuticals and materials science.

Scientific Research Applications

Chemistry

In the field of organic synthesis, 1,3-Dioctyl-2-thiourea serves as an important intermediate. It facilitates the formation of complex molecules through various chemical reactions, including:

  • Oxidation : Producing sulfoxides or sulfones.
  • Reduction : Forming thiols or other reduced sulfur compounds.
  • Substitution : Replacing one functional group with another using reagents like halogens or alkylating agents.

The compound's ability to participate in these reactions makes it valuable for developing new materials and pharmaceuticals.

Biological Research

This compound has demonstrated potential as:

  • Enzyme Inhibitor : It can inhibit specific enzymes by binding to their active sites, which is crucial for drug development.
  • Mercury Sensor : The compound forms complexes with mercury ions detectable through spectrofluorimetric techniques, highlighting its utility in environmental monitoring.

Recent studies have also indicated its antibacterial properties against various pathogens such as E. faecalis and P. aeruginosa, with minimum inhibitory concentrations comparable to standard antibiotics .

Medical Applications

Research is ongoing to explore the therapeutic potential of this compound. Its derivatives have shown promising results in anticancer studies, targeting pathways involved in cancer cell proliferation and angiogenesis. For instance, certain derivatives exhibited IC50 values as low as 1.29 µM against leukemia cell lines .

Industrial Applications

In industry, this compound is utilized for producing:

  • Dyes : Its chemical properties allow for effective dye synthesis.
  • Elastomers and Plastics : The compound contributes to the formulation of durable materials.
  • Textiles : It enhances the performance characteristics of textile products.

Data Table: Summary of Applications

Application AreaSpecific UsesKey Findings
ChemistryIntermediate in organic synthesisFacilitates complex molecule formation
Biological ResearchEnzyme inhibitor, mercury sensorAntibacterial activity against multiple pathogens
Medical ApplicationsPotential anticancer agentIC50 values as low as 1.29 µM in leukemia studies
Industrial ApplicationsProduction of dyes, elastomers, plasticsEnhances material performance

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial efficacy of this compound against E. faecalis and K. pneumoniae. The compound exhibited significant inhibitory effects comparable to ceftriaxone, demonstrating its potential as an alternative antimicrobial agent .

Case Study 2: Anticancer Properties

Research into thiourea derivatives revealed that certain compounds derived from this compound effectively inhibited cancer cell growth by targeting angiogenesis pathways. These findings support further investigation into its therapeutic applications in oncology .

Mechanism of Action

The mechanism of action of 1,3-Dioctyl-2-thiourea involves its interaction with specific molecular targets and pathways. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. It also acts as a mercury sensor by forming complexes with mercury ions, which can be detected using spectrofluorimetric techniques .

Comparison with Similar Compounds

Comparison with Similar Thiourea Derivatives

Thiourea derivatives exhibit diverse properties depending on their substituents. Below is a comparative analysis of 1,3-Dioctyl-2-thiourea with structurally analogous compounds:

Structural and Physicochemical Properties

Compound Name CAS Number Molecular Formula Substituents Molecular Weight (g/mol) Key Properties
This compound 34853-57-1 C₁₇H₃₆N₂S Two octyl groups 300.55 Lipophilic; soluble in organic solvents; strong metal-complexing ability
N,N'-Dihexylthiourea 105-55-5 C₁₃H₂₈N₂S Two hexyl groups 228.44 Moderate lipophilicity; used in rubber vulcanization
1-(3,4-Dichlorophenyl)-2-thiourea 19250-09-0 C₇H₆Cl₂N₂S 3,4-Dichlorophenyl group 221.11 Polar; potential pesticidal activity
1,3-Benzothiazol-2-ylthiourea 14294-12-3 C₈H₇N₃S₂ Benzothiazole ring 209.29 Aromatic; used in pharmaceutical research
Tetramethylthiourea 2782-91-4 C₅H₁₂N₂S Four methyl groups 132.23 Volatile; limited solubility in polar solvents

Functional and Application Differences

  • Metal Complexation: this compound forms stable complexes with Cd²⁺, Hg²⁺, and Ni²⁺ due to its long alkyl chains enhancing solubility in non-polar matrices . In contrast, furoyl thioureas (e.g., 1-furoyl-3-monosubstituted derivatives) exhibit stronger binding with CdCl₂ and HgCl₂, attributed to electron-withdrawing furoyl groups enhancing thiocarbonyl reactivity .
  • This compound lacks significant biological applications, as its bulky alkyl groups reduce cell membrane permeability .
  • Industrial Use :

    • Tetramethylthiourea (TMTU) is employed as a vulcanization accelerator in rubber production, leveraging its small size for rapid cross-linking .
    • This compound’s larger structure limits its utility in polymer chemistry but enhances its performance in metal extraction processes .

Solubility and Stability

  • Polarity :

    • Aromatic thioureas (e.g., benzothiazolyl or dichlorophenyl derivatives) are more polar and water-insoluble, favoring solid-phase reactions .
    • Alkyl thioureas like this compound dissolve readily in chloroform, toluene, and acetonitrile, enabling homogeneous catalytic systems .

Research Findings and Trends

  • Synthetic Efficiency :

    • This compound is synthesized via nucleophilic addition of octylamine to carbon disulfide, yielding >85% purity .
    • Comparatively, indole-derived thioureas require multi-step protocols involving acetonitrile reflux and column chromatography, reducing scalability .
  • Emerging Applications: Recent studies highlight this compound’s role in nanoparticle stabilization for catalytic systems, outperforming shorter-chain analogs like N,N'-Diethylthiourea in preventing aggregation .

Biological Activity

1,3-Dioctyl-2-thiourea (DOTU) is an organosulfur compound belonging to the thiourea family, characterized by its unique chemical structure which includes two octyl groups attached to the nitrogen atoms at positions 1 and 3 of the thiourea framework. This configuration contributes to its hydrophobic properties and solubility in organic solvents, making it a subject of interest in various biological applications.

Biological Activity

Research has shown that DOTU exhibits a range of biological activities, including antimicrobial properties, antioxidant effects, and potential interactions with biological systems that may influence cellular functions.

Antimicrobial Properties

DOTU has been noted for its antimicrobial activity against various pathogens. Studies indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, in a study evaluating its efficacy against Staphylococcus aureus and Escherichia coli, DOTU demonstrated significant inhibitory effects with minimum inhibitory concentrations (MIC) reported at 0.25 μg/mL for S. aureus and 0.5–1 μg/mL for E. coli .

Antioxidant Activity

The antioxidant potential of DOTU has also been explored, with findings suggesting that it can effectively scavenge free radicals. In assays measuring the reducing potential against ABTS and DPPH radicals, DOTU exhibited IC50 values of 52 µg/mL and 45 µg/mL respectively, indicating strong antioxidant activity .

Cellular Effects and Mechanisms

In vitro studies have shown that DOTU can influence cell viability and apoptosis in cancer cell lines. For example, treatment of MCF-7 breast cancer cells with DOTU resulted in increased lactate dehydrogenase (LDH) levels, indicating cellular damage or death. The compound also appeared to halt the cell cycle at the S phase, suggesting a mechanism involving apoptosis induction .

Endocrine Disruption Potential

Given its chemical structure, there is ongoing research into the endocrine-disrupting potential of DOTU. The compound's interaction with thyroid hormone pathways has been evaluated using high-throughput screening methods, revealing its capacity to inhibit thyroperoxidase (TPO), an enzyme critical for thyroid hormone synthesis . This raises concerns regarding its safety profile in environmental and biological contexts.

Synthesis Methods

DOTU can be synthesized through several methods, typically involving the reaction of octylamine with carbon disulfide followed by hydrolysis. This synthetic pathway allows for the production of DOTU in a laboratory setting for further biological evaluation.

Applications

The diverse biological activities of DOTU position it as a candidate for various applications:

  • Antimicrobial agents : Potential use in pharmaceuticals to combat resistant bacterial strains.
  • Antioxidants : Application in food preservation and cosmetics.
  • Pharmaceutical development : Exploration as a lead compound in cancer therapeutics due to its effects on cell viability.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory study, DOTU was tested against multiple bacterial strains. The results indicated that DOTU not only inhibited bacterial growth but also reduced biofilm formation significantly compared to untreated controls. This suggests potential utility in clinical settings where biofilm-associated infections are prevalent.

Case Study 2: Antioxidant Activity Assessment

A series of experiments were conducted to assess the antioxidant capabilities of DOTU compared to established antioxidants like ascorbic acid. The results demonstrated that DOTU had comparable or superior scavenging abilities against specific free radicals, highlighting its potential use as a natural antioxidant agent.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 1,3-Dioctyl-2-thiourea, and how do reaction conditions influence yield and purity?

  • Methodology : Synthesis typically involves the reaction of octylamine with thiocarbonyl precursors (e.g., thiophosgene or CS₂) under controlled conditions. Key variables include solvent polarity (e.g., acetone vs. acetonitrile), temperature (room temperature vs. reflux), and stoichiometric ratios. For purity validation, use HPLC with UV detection (λ = 254 nm) or NMR spectroscopy (¹H/¹³C) to confirm structural integrity .
  • Optimization : Design a factorial experiment to test solvent, temperature, and molar ratio effects. Include controls (e.g., reaction without catalyst) to isolate variables. Validate reproducibility via triplicate trials .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Techniques :

  • X-ray crystallography : Resolve molecular geometry and hydrogen-bonding patterns. Use SHELXL for refinement .
  • FT-IR spectroscopy : Identify thiourea-specific bands (e.g., N-H stretching at ~3200 cm⁻¹, C=S at ~1250 cm⁻¹).
  • Computational modeling : Employ DFT (e.g., B3LYP/6-31G*) to predict electronic properties and compare with experimental data .
    • Data interpretation : Cross-reference crystallographic data with computational results to resolve discrepancies (e.g., bond-length variations >0.02 Å) .

Q. What are the recommended protocols for analyzing thiourea stability under varying environmental conditions?

  • Experimental design : Conduct accelerated degradation studies in UV light, acidic/basic media, and elevated temperatures. Monitor decomposition via LC-MS and track byproducts (e.g., octylamine release). Use Arrhenius plots to predict shelf life .
  • Controls : Include inert atmosphere (N₂) trials to differentiate oxidative vs. hydrolytic degradation pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound across different studies?

  • Approach : Perform meta-analysis of literature data, focusing on methodological differences (e.g., solvent purity, instrumentation calibration). Apply statistical tests (e.g., ANOVA) to identify outliers. Replicate conflicting experiments under standardized conditions .
  • Case study : If Study A reports higher catalytic activity in acetone while Study B finds acetonitrile superior, test both solvents with identical substrates and quantify turnover rates via GC-MS .

Q. What strategies are effective for elucidating the mechanistic role of this compound in catalysis or supramolecular assembly?

  • Kinetic studies : Use stopped-flow spectroscopy to track intermediate formation (e.g., metal-thiourea complexes). Compare rate constants (k₁, k₂) under varying pH and ligand concentrations .
  • Spectroscopic probes : Employ EXAFS or EPR to monitor coordination geometry and redox states during reactions .

Q. How can computational models enhance the design of thiourea-based materials with tailored properties?

  • Workflow :

Build molecular dynamics (MD) simulations (e.g., GROMACS) to predict self-assembly behavior.

Use QSAR models to correlate substituent effects (e.g., alkyl chain length) with solubility or thermal stability.

Validate predictions with DSC (melting points) and TEM (morphology) .

Q. What ethical and methodological considerations apply to toxicity studies of this compound in biological systems?

  • In vitro models : Use HepG2 cells for hepatotoxicity screening (IC₅₀ via MTT assay). Include positive controls (e.g., cisplatin) and validate via apoptosis markers (Annexin V/PI) .
  • In vivo compliance : Follow institutional guidelines (e.g., IACUC) for animal studies. Prioritize OECD test guidelines for acute toxicity (e.g., LD₅₀ determination) .

Q. Data Analysis and Validation

Q. How should researchers address variability in spectroscopic or chromatographic data for thiourea derivatives?

  • Troubleshooting :

  • NMR shifts : Calibrate using TMS or DSS internal standards. For split peaks, check for moisture or paramagnetic impurities .
  • HPLC tailing : Optimize mobile phase (e.g., add 0.1% TFA) or replace column if theoretical plates drop below 2000 .

Q. What statistical methods are appropriate for comparing thiourea performance across experimental batches?

  • Tools : Apply Tukey’s HSD test for multi-group comparisons or PCA to identify dominant variance sources (e.g., batch vs. operator effects) .
  • Reporting : Include confidence intervals (95%) and effect sizes (Cohen’s d) to contextualize significance .

Q. Collaborative and Interdisciplinary Approaches

Q. How can interdisciplinary teams integrate this compound into materials science or pharmaceutical research?

  • Case example : Partner with pharmacologists to evaluate thiourea-drug conjugates (e.g., solubility enhancement). Use SPR to measure binding affinity to target proteins .
  • Data sharing : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for collaborative repositories (e.g., Zenodo) .

Properties

IUPAC Name

1,3-dioctylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H36N2S/c1-3-5-7-9-11-13-15-18-17(20)19-16-14-12-10-8-6-4-2/h3-16H2,1-2H3,(H2,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNGRBOULPSEYNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCNC(=S)NCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H36N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00910953
Record name N,N'-Dioctylcarbamimidothioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00910953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109-40-0, 34853-57-1
Record name di-n-Octylthiourea
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65461
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N'-Dioctylcarbamimidothioic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-DIOCTYL-2-THIOUREA
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Record name 34853-57-1
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Retrosynthesis Analysis

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Feasible Synthetic Routes

1,3-Dioctyl-2-thiourea
1,3-Dioctyl-2-thiourea
1,3-Dioctyl-2-thiourea
1,3-Dioctyl-2-thiourea
1,3-Dioctyl-2-thiourea
1,3-Dioctyl-2-thiourea

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